molecular formula C12H20Cl2N2O6 B13749813 Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester CAS No. 101756-23-4

Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester

Cat. No.: B13749813
CAS No.: 101756-23-4
M. Wt: 359.20 g/mol
InChI Key: PTQYBJIFXRFYNK-UHFFFAOYSA-N
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Description

Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester is a complex organic compound with significant applications in various fields. This compound is a derivative of malonic acid, which is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester typically involves the esterification of malonic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the esterification step followed by purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted acetic acids, amines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malonic acid, ((bis(2-chloroethyl)amino)methyl)nitro-, diethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro and chloroethyl groups provide additional reactivity compared to simpler esters like diethyl malonate .

Properties

CAS No.

101756-23-4

Molecular Formula

C12H20Cl2N2O6

Molecular Weight

359.20 g/mol

IUPAC Name

diethyl 2-[bis(2-chloroethyl)aminomethyl]-2-nitropropanedioate

InChI

InChI=1S/C12H20Cl2N2O6/c1-3-21-10(17)12(16(19)20,11(18)22-4-2)9-15(7-5-13)8-6-14/h3-9H2,1-2H3

InChI Key

PTQYBJIFXRFYNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN(CCCl)CCCl)(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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